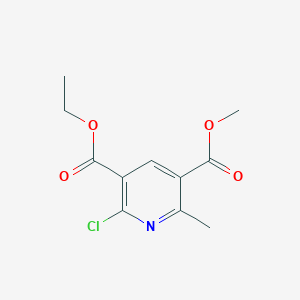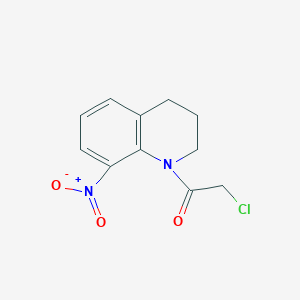
2-Chloro-1-(8-nitro-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
2-CNE has a wide range of applications in scientific research. It has been used in the synthesis of various compounds, including quinoline-based compounds, which have potential applications in medicinal chemistry. Additionally, 2-CNE has been used in the synthesis of organic dyes, which are useful for the study of biological processes. Furthermore, 2-CNE has been used in the synthesis of polymeric materials, which have potential applications in drug delivery systems.
Mécanisme D'action
2-CNE acts as an electron-withdrawing group, which means that it can donate electrons to other molecules. This allows it to interact with other molecules and form new compounds. Additionally, 2-CNE can act as an acid catalyst, which means that it can speed up the reaction of other molecules. This allows it to be used in the synthesis of various compounds.
Biochemical and Physiological Effects
2-CNE has been shown to have a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. Additionally, 2-CNE has been shown to have an inhibitory effect on the enzyme tyrosinase, which is involved in the production of melanin in the skin. Furthermore, 2-CNE has been shown to have an inhibitory effect on the enzyme lipase, which is involved in the breakdown of fats and oils in the body.
Avantages Et Limitations Des Expériences En Laboratoire
2-CNE has several advantages for laboratory experiments. It is a low-cost compound, which makes it an attractive option for researchers. Additionally, it is easy to synthesize, which allows it to be used in a variety of experiments. Furthermore, it has a variety of biochemical and physiological effects, which makes it a useful tool for researchers. However, 2-CNE also has some limitations. It has a relatively short shelf life, which means that it must be used quickly or stored properly. Additionally, it is toxic in high concentrations, which means that it must be handled with care in the laboratory.
Orientations Futures
2-CNE has a wide range of potential applications in scientific research. It could be used to develop new compounds with potential therapeutic applications. Additionally, it could be used to develop new materials for drug delivery systems. Furthermore, it could be used to study the biochemical and physiological effects of various compounds. Finally, it could be used to study the mechanisms of action of various enzymes.
Méthodes De Synthèse
2-CNE can be synthesized in a two-step process, beginning with the reaction of 8-nitro-1,2,3,4-tetrahydroquinoline with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 2-chloro-1-(8-nitro-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one. The second step involves the reaction of the compound with a base such as potassium carbonate, which results in the formation of 2-CNE.
Propriétés
IUPAC Name |
2-chloro-1-(8-nitro-3,4-dihydro-2H-quinolin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O3/c12-7-10(15)13-6-2-4-8-3-1-5-9(11(8)13)14(16)17/h1,3,5H,2,4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQIFHRSKCJJPOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC=C2)[N+](=O)[O-])N(C1)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
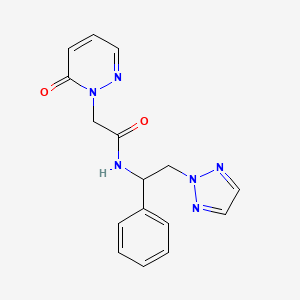
![7-Butyl-8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2883361.png)
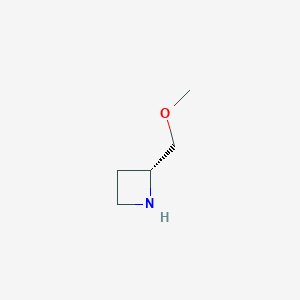
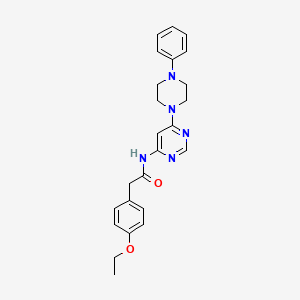
![Ethyl 2-[(4-chlorophenyl)amino]-4-oxo-4,5-dihydrofuran-3-carboxylate](/img/structure/B2883364.png)

![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2883366.png)
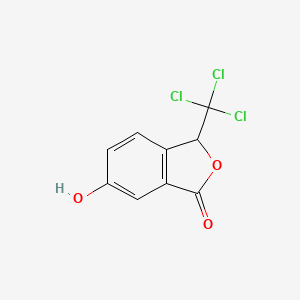
![1,7-dimethyl-3-[(naphthalen-1-yl)methyl]-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2883368.png)
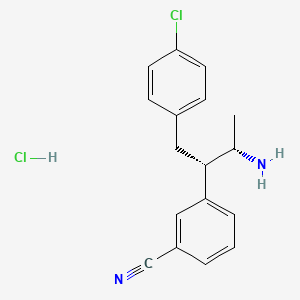
![4-[1-(4-Chlorophenoxy)ethyl]pyrimidin-2-amine](/img/structure/B2883373.png)
![3-amino-N,N-diethyl-5H-[1,2,4]triazino[5,6-b]indole-8-sulfonamide](/img/structure/B2883377.png)

